2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
CAS No.: 94051-76-0
Cat. No.: VC18933893
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94051-76-0 |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3 |
| Standard InChI Key | UQYQKNQRVFAUKF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (molecular formula: ) features a quinazolin-4(3H)-one backbone fused with a morpholine-substituted phenyl group. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, with a ketone oxygen at position 4. Key substituents include:
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Methyl group at position 2, enhancing hydrophobic interactions.
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4-(Morpholin-4-yl)phenyl group at position 3, contributing to hydrogen bonding and solubility via the morpholine’s oxygen atom.
The molecular weight of 321.4 g/mol and a calculated partition coefficient (LogP) of ~3.6 suggest moderate lipophilicity, favorable for blood-brain barrier penetration .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 94051-76-0 |
| LogP | 3.6 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one involves sequential condensation and cyclization steps :
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Formation of Quinazolinone Core: Anthranilic acid reacts with thioacetamide under thermal conditions to yield 2-methylquinazolin-4(3H)-one.
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Introduction of Morpholine-Phenyl Group: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the 4-(morpholin-4-yl)phenyl moiety to position 3.
Critical challenges include controlling regioselectivity during cyclization and minimizing byproducts in multi-step reactions. Yields typically range from 45% to 68%, with purity exceeding 95% after chromatographic purification.
Structural Modifications
Modifying the morpholine or phenyl groups alters bioactivity. For example:
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Replacement of morpholine with piperazine enhances H1-antihistaminic activity, as seen in analogous compounds .
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Trifluoromethyl substitutions at the phenyl ring (e.g., 2-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) improve metabolic stability but reduce solubility .
Pharmacological Activities
Anti-Inflammatory Effects
The compound exhibits selective COX-2 inhibition (IC₅₀ = 0.8 μM), outperforming non-selective COX inhibitors like ibuprofen (IC₅₀ = 5.2 μM). COX-2 selectivity reduces gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs). In murine models of arthritis, oral administration (10 mg/kg/day) reduced paw edema by 62% over 14 days.
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, the compound shows moderate bacteriostatic effects (MIC = 32–64 μg/mL). Activity correlates with membrane disruption and inhibition of DNA gyrase.
Mechanistic Insights and Interaction Studies
COX-2 Binding Dynamics
Molecular docking reveals hydrogen bonding between the morpholine oxygen and COX-2’s Arg120 residue. The quinazolinone core occupies the hydrophobic pocket, displacing arachidonic acid.
Pharmacokinetic Profile
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Absorption: Oral bioavailability in rats is 58%, with peak plasma concentration () achieved at 2.1 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, excreted renally.
Therapeutic Applications and Future Directions
Inflammatory Disorders
The compound’s COX-2 selectivity positions it as a candidate for rheumatoid arthritis and osteoarthritis. Phase I trials are warranted to assess safety in humans.
Oncology
Combination therapy with 5-fluorouracil or methotrexate could enhance anticancer efficacy by targeting multiple pathways. Structural optimization may improve DHFR affinity.
Antimicrobial Resistance
Derivatives with fluorinated phenyl groups (e.g., trifluoromethyl) merit exploration to combat multidrug-resistant pathogens .
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